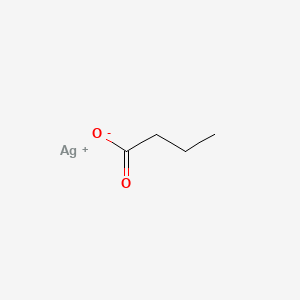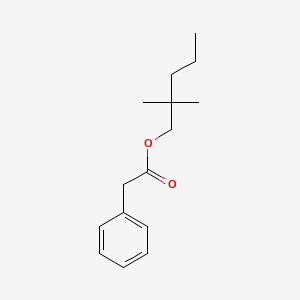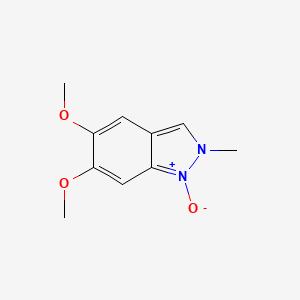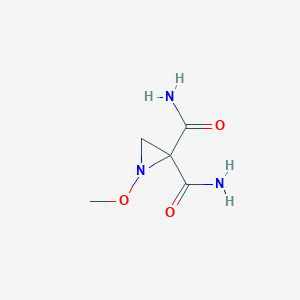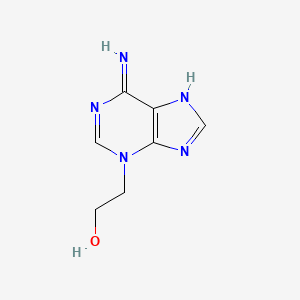
3-(2-Hydroxyethyl)adenine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Hydroxyethyl)adenine is a derivative of adenine, a purine nucleobase It is characterized by the presence of a hydroxyethyl group attached to the third carbon of the adenine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-(2-Hydroxyethyl)adenine can be synthesized through the hydroxyethylation of adenine. One common method involves the reaction of adenine with ethylene carbonate. The reaction typically proceeds under mild conditions, with the formation of both 9-(2-hydroxyethyl)adenine and this compound . The separation of these isomers can be achieved through chromatographic techniques.
Industrial Production Methods
Industrial production of this compound is less common, but it can be scaled up using similar synthetic routes. The key to industrial production lies in optimizing the reaction conditions to maximize yield and purity. This often involves fine-tuning parameters such as temperature, solvent choice, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Hydroxyethyl)adenine undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can convert the hydroxyethyl group to an ethyl group.
Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(2-oxoethyl)adenine or 3-(2-carboxyethyl)adenine.
Reduction: Formation of 3-(ethyl)adenine.
Substitution: Formation of various substituted adenine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(2-Hydroxyethyl)adenine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in DNA and RNA modifications.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the development of novel materials and pharmaceuticals
Mécanisme D'action
The mechanism of action of 3-(2-Hydroxyethyl)adenine involves its interaction with various molecular targets. In biological systems, it can be incorporated into nucleic acids, potentially altering their structure and function. This can lead to changes in gene expression and protein synthesis. Additionally, its hydroxyethyl group can participate in hydrogen bonding and other interactions, influencing its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2-Hydroxyethyl)uracil
- 3-(2-Hydroxyethyl)uracil
- 9-(2-Hydroxyethyl)adenine
- 1-(2-Hydroxyethyl)cytosine
Uniqueness
3-(2-Hydroxyethyl)adenine is unique due to its specific substitution pattern on the adenine ring. This structural feature imparts distinct chemical and biological properties compared to other hydroxyethylated nucleobases. For instance, the position of the hydroxyethyl group can influence the compound’s reactivity and interaction with biological molecules .
Propriétés
Numéro CAS |
50595-17-0 |
|---|---|
Formule moléculaire |
C7H9N5O |
Poids moléculaire |
179.18 g/mol |
Nom IUPAC |
2-(6-imino-7H-purin-3-yl)ethanol |
InChI |
InChI=1S/C7H9N5O/c8-6-5-7(10-3-9-5)12(1-2-13)4-11-6/h3-4,8,13H,1-2H2,(H,9,10) |
Clé InChI |
WEFUQHFYKRSBTQ-UHFFFAOYSA-N |
SMILES canonique |
C1=NC2=C(N1)C(=N)N=CN2CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(1E)-3,3-diethyltriaz-1-en-1-yl]benzoic acid](/img/structure/B13794114.png)

![Tricyclo[3.2.1.0(2,4)]oct-6-ene, 3-(2-methyl-1-propenylidene)-](/img/structure/B13794119.png)
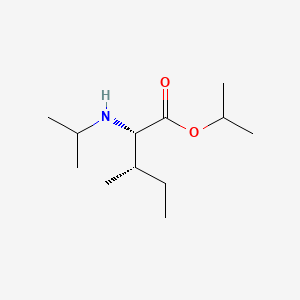
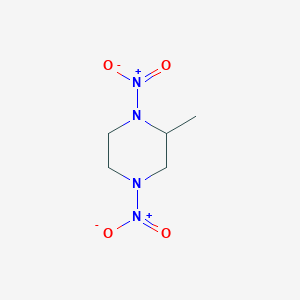

![1,1,3-Trimethyl-2-[(1E,3Z)-3-phenyl-5-(1,1,3-trimethyl-1,3-dihydro-2H-benzo[E]indol-2-ylidene)-1,3-pentadienyl]-1H-benzo[E]indolium iodide](/img/structure/B13794145.png)

